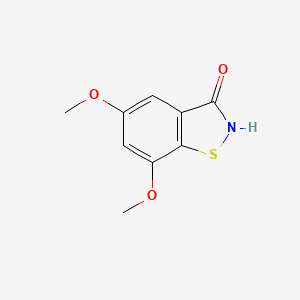

5,7-Dimethoxy-1,2-benzothiazol-3-one

Description

5,7-Dimethoxy-1,2-benzothiazol-3-one is a heterocyclic compound featuring a benzothiazole core substituted with methoxy groups at the 5- and 7-positions.

Properties

IUPAC Name |

5,7-dimethoxy-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-12-5-3-6-8(7(4-5)13-2)14-10-9(6)11/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQCCFBSHBWUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)SNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655025 | |

| Record name | 5,7-Dimethoxy-1,2-benzothiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184916-62-8 | |

| Record name | 5,7-Dimethoxy-1,2-benzothiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-1,2-benzothiazol-3-one typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the use of 2-aminobenzenethiol and an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring . The reaction conditions often involve heating the reactants in the presence of a catalyst such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including 5,7-Dimethoxy-1,2-benzothiazol-3-one, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient processes . The scalability of these methods ensures that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-1,2-benzothiazol-3-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

5,7-Dimethoxy-1,2-benzothiazol-3-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related benzothiazol-3-one derivatives, emphasizing substituent effects, synthesis methods, and physicochemical properties.

Key Observations

The benzyl group in 2-benzyl-2,3-dihydro-1,2-benzothiazol-3-one introduces steric bulk, which may hinder reactivity but improve lipophilicity for biological applications .

Synthetic Efficiency: Copper-catalyzed methods (e.g., for 2-benzyl derivatives) yield moderate efficiency (49%), whereas ester-functionalized derivatives (e.g., methyl propanoate) achieve near-quantitative yields under optimized conditions .

Physicochemical Properties: Purity levels vary: 6-chloro-1,2-benzothiazol-3-one is reported at 95% purity, while other derivatives (e.g., 2,2’-dithiodibenzoyl bis-alanine methyl ester) show lower yields (55–76%) . Methoxy groups likely increase solubility in polar solvents compared to nonpolar substituents like benzyl .

Biological Relevance: 1,2-Benzisothiazol-3(2H)-one derivatives exhibit antimicrobial activity, suggesting that 5,7-dimethoxy variants could be tuned for similar applications . Contractile activity in isoquinoline analogs (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) implies that methoxy positioning critically influences bioactivity .

Biological Activity

5,7-Dimethoxy-1,2-benzothiazol-3-one is a heterocyclic compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This compound has been the subject of various studies due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and for its anti-inflammatory, anticancer, and antimicrobial properties.

5,7-Dimethoxy-1,2-benzothiazol-3-one can undergo several types of chemical reactions:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can yield thiol or amine derivatives.

- Substitution : The methoxy groups can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate |

| Reduction | Lithium aluminum hydride, sodium borohydride |

| Substitution | Nucleophiles (halides or amines) in the presence of a base |

The mechanism of action for 5,7-Dimethoxy-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, leading to reduced inflammation and inhibited cancer cell growth. This interaction is crucial for its biological efficacy.

Antimicrobial Activity

Research indicates that compounds within the benzothiazole family exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Anticancer Properties

5,7-Dimethoxy-1,2-benzothiazol-3-one has been explored for its anticancer potential. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific analogs have demonstrated potent inhibition of tyrosinase activity in melanoma cells, indicating potential use in treating hyperpigmentation-related disorders .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies and Research Findings

- Tyrosinase Inhibition : A study evaluated various analogs of benzothiazole derivatives for their tyrosinase inhibitory activity. One analog showed an IC50 value significantly lower than that of kojic acid, a standard reference compound . This suggests that 5,7-Dimethoxy-1,2-benzothiazol-3-one could be a more effective agent in managing conditions related to melanin production.

- Cytotoxicity Assessment : In B16F10 murine melanoma cells, several analogs were tested for cytotoxicity at varying concentrations. Most compounds did not exhibit cytotoxicity at concentrations ≤20 µM after 48 and 72 hours of treatment . This highlights the therapeutic potential of these compounds with minimal toxicity.

Comparative Analysis with Similar Compounds

5,7-Dimethoxy-1,2-benzothiazol-3-one shows unique properties compared to other similar compounds such as:

| Compound | Key Features |

|---|---|

| 5,6-Dimethoxy-1,2-benzothiazol-3-one | Slightly different substitution pattern; potential for varied biological activity |

| 5,7-Dimethoxy-2-mercaptobenzothiazole | Exhibits different reactivity; potential for distinct therapeutic applications |

| 5,7-Dimethoxy-1,2-benzisothiazol-3-one | Related structure but with differing biological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.